molecular formula C13H16N4O2S B5689393 isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate

isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate

Cat. No. B5689393
M. Wt: 292.36 g/mol
InChI Key: BSTOPVSCQIROJF-UHFFFAOYSA-N
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Description

Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is not fully understood. However, it is believed that this compound works by inhibiting the growth and reproduction of fungi, bacteria, and other microorganisms. This is thought to be due to the compound's ability to interfere with the synthesis of important cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the growth of a variety of microorganisms, including fungi and bacteria. In addition, animal studies have shown that this compound is able to reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate is its broad-spectrum activity against a variety of microorganisms. This makes it a potentially useful compound for the development of new drugs and pesticides. However, one limitation of this compound is its relatively low solubility in water, which may make it more difficult to work with in certain lab experiments.

Future Directions

There are a number of potential future directions for research on isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate. One area of interest is the development of new drugs and pesticides based on this compound. Another area of interest is the development of new materials, such as polymers and coatings, based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis method for isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate involves a series of chemical reactions. The first step in the synthesis process is the reaction of 4-carboxybenzaldehyde with thiosemicarbazide to form 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid. This intermediate product is then esterified with isopropyl alcohol to produce isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate.

Scientific Research Applications

Isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been the subject of much scientific research due to its potential applications in a variety of fields. In medicine, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been shown to have potential applications in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

propan-2-yl 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8(2)19-11(18)10-5-3-9(4-6-10)7-20-13-15-12(14)16-17-13/h3-6,8H,7H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTOPVSCQIROJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

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